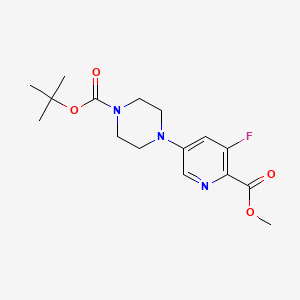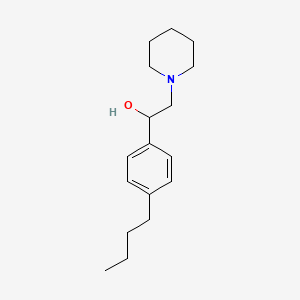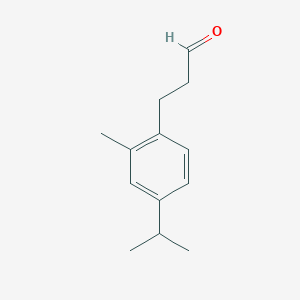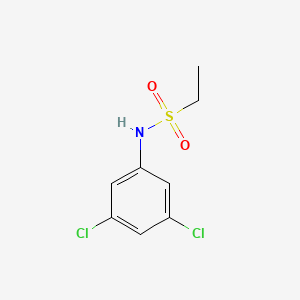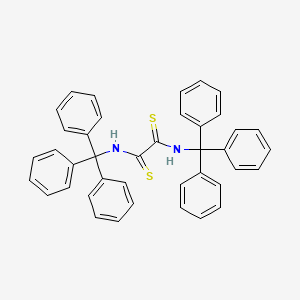![molecular formula C19H11NO B13937345 7-isocyanatobenzo[a]anthracene CAS No. 63018-56-4](/img/structure/B13937345.png)
7-isocyanatobenzo[a]anthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Isocyanatobenzo[a]anthracene is a polycyclic aromatic hydrocarbon derivative with an isocyanate functional group attached to the anthracene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the reaction of 7-aminoanthracene with phosgene (COCl₂) under controlled conditions to form the isocyanate derivative . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of 7-isocyanatobenzo[a]anthracene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Isocyanatobenzo[a]anthracene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding anthraquinone derivatives.
Reduction: Reduction reactions can convert the isocyanate group to an amine group.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions, forming carbamates or ureas.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like alcohols or amines can react with the isocyanate group under mild conditions.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Aminoanthracene derivatives.
Substitution: Carbamates and ureas.
Applications De Recherche Scientifique
7-Isocyanatobenzo[a]anthracene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex polycyclic aromatic compounds.
Biology: Investigated for its interactions with biological macromolecules and potential as a probe in biochemical assays.
Medicine: Studied for its potential anticancer properties due to its ability to intercalate with DNA.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs)
Mécanisme D'action
The mechanism of action of 7-isocyanatobenzo[a]anthracene involves its ability to interact with various molecular targets:
DNA Intercalation: The planar structure of the anthracene core allows it to insert between DNA base pairs, potentially disrupting replication and transcription processes.
Protein Binding: The isocyanate group can form covalent bonds with nucleophilic amino acid residues in proteins, affecting their function.
Comparaison Avec Des Composés Similaires
7,12-Dimethylbenz[a]anthracene: Another polycyclic aromatic hydrocarbon with known carcinogenic properties.
Anthracene: The parent compound, lacking the isocyanate group, used in various organic synthesis applications.
Uniqueness: 7-Isocyanatobenzo[a]anthracene is unique due to the presence of the isocyanate group, which imparts distinct reactivity and potential for forming covalent bonds with biological molecules. This makes it a valuable tool in both chemical synthesis and biological research.
Propriétés
Numéro CAS |
63018-56-4 |
|---|---|
Formule moléculaire |
C19H11NO |
Poids moléculaire |
269.3 g/mol |
Nom IUPAC |
7-isocyanatobenzo[a]anthracene |
InChI |
InChI=1S/C19H11NO/c21-12-20-19-16-8-4-2-6-14(16)11-18-15-7-3-1-5-13(15)9-10-17(18)19/h1-11H |
Clé InChI |
BRJLEUWFODMJNL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4C=C32)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



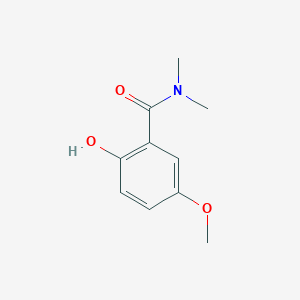
![Ethyl 4-[(4-fluorobenzoyl)amino]benzoate](/img/structure/B13937291.png)
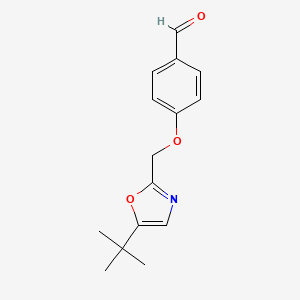
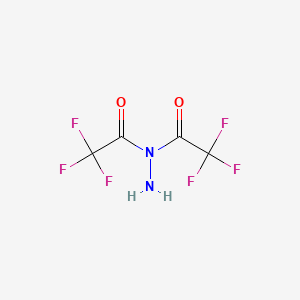
![3-Methyl-1H-pyrazolo[4,3-b]pyridin-6-amine](/img/structure/B13937311.png)
